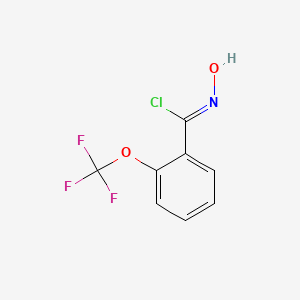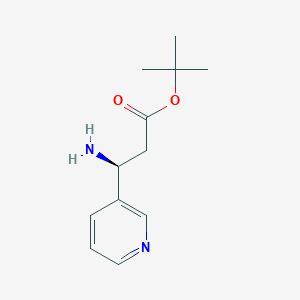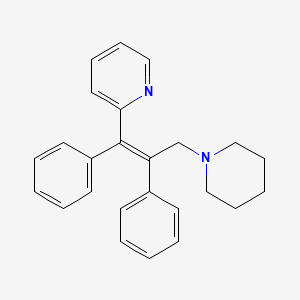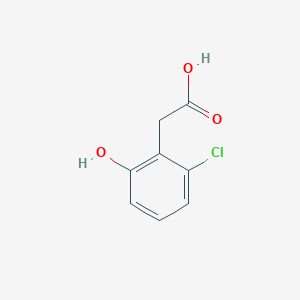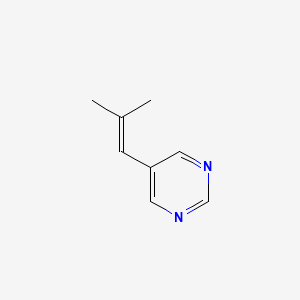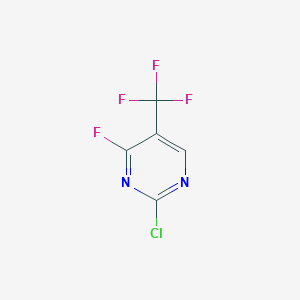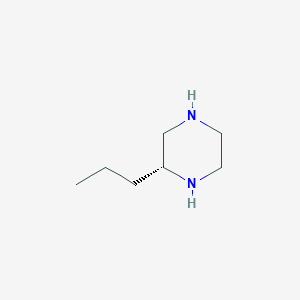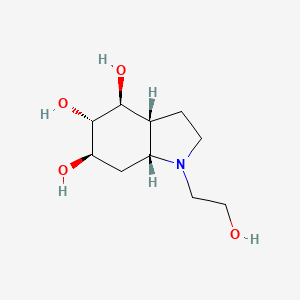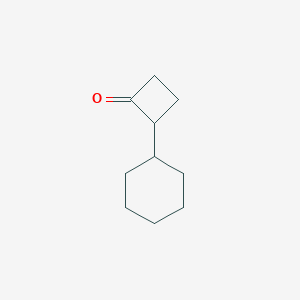
N-(1-Methylindolin-2-ylidene)methanamine
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
N-(1-Methylindolin-2-ylidene)methanamine is an organic compound featuring an indole derivative structure. Indole derivatives are known for their diverse biological activities and are widely studied in medicinal chemistry. This compound, with its unique structure, holds potential for various applications in scientific research and industry.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of N-(1-Methylindolin-2-ylidene)methanamine typically involves the condensation of 1-methylindoline with formaldehyde or its derivatives under acidic or basic conditions. The reaction can be carried out in solvents like ethanol or methanol, with the temperature maintained between 50-80°C to facilitate the formation of the desired product.
Industrial Production Methods
On an industrial scale, the production of this compound may involve continuous flow reactors to ensure consistent quality and yield. The use of catalysts such as Lewis acids can enhance the reaction rate and selectivity. Purification is usually achieved through recrystallization or chromatographic techniques.
Analyse Des Réactions Chimiques
Types of Reactions
N-(1-Methylindolin-2-ylidene)methanamine can undergo various chemical reactions, including:
Oxidation: This compound can be oxidized to form corresponding N-oxides using oxidizing agents like hydrogen peroxide or m-chloroperbenzoic acid.
Reduction: Reduction reactions can convert it into secondary amines using reducing agents such as lithium aluminum hydride.
Substitution: Electrophilic substitution reactions can occur at the indole ring, particularly at the 3-position, using reagents like halogens or sulfonyl chlorides.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide, m-chloroperbenzoic acid, under mild conditions (room temperature to 40°C).
Reduction: Lithium aluminum hydride, sodium borohydride, typically in anhydrous ether or tetrahydrofuran.
Substitution: Halogens (chlorine, bromine), sulfonyl chlorides, often in the presence of a Lewis acid catalyst.
Major Products Formed
Oxidation: N-oxides of this compound.
Reduction: Secondary amines.
Substitution: Halogenated or sulfonylated derivatives of the indole ring.
Applications De Recherche Scientifique
N-(1-Methylindolin-2-ylidene)methanamine has several applications in scientific research:
Chemistry: Used as a building block in the synthesis of more complex organic molecules, particularly in the development of pharmaceuticals.
Biology: Studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Investigated for its role in drug development, particularly in targeting specific receptors or enzymes.
Industry: Utilized in the production of dyes, pigments, and other industrial chemicals due to its stable indole structure.
Mécanisme D'action
The mechanism of action of N-(1-Methylindolin-2-ylidene)methanamine involves its interaction with biological targets such as enzymes or receptors. The indole ring can mimic natural substrates, allowing the compound to bind to active sites and modulate biological pathways. This interaction can lead to inhibition or activation of specific enzymes, influencing cellular processes.
Comparaison Avec Des Composés Similaires
Similar Compounds
N-Methylindole: A simpler indole derivative with similar biological activities but lacking the methanamine group.
1-Methylindoline: The precursor to N-(1-Methylindolin-2-ylidene)methanamine, used in various synthetic applications.
Indole-3-carbinol: Known for its anticancer properties, structurally similar but with different functional groups.
Uniqueness
This compound stands out due to its specific structure, which combines the indole ring with a methanamine group. This unique combination enhances its reactivity and potential for diverse applications in scientific research and industry.
Propriétés
Formule moléculaire |
C10H12N2 |
|---|---|
Poids moléculaire |
160.22 g/mol |
Nom IUPAC |
N,1-dimethyl-3H-indol-2-imine |
InChI |
InChI=1S/C10H12N2/c1-11-10-7-8-5-3-4-6-9(8)12(10)2/h3-6H,7H2,1-2H3 |
Clé InChI |
QWNSMRIRJFSFHE-UHFFFAOYSA-N |
SMILES canonique |
CN=C1CC2=CC=CC=C2N1C |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![8-Chloro-2-isopropylimidazo[1,2-a]pyrazine](/img/structure/B13103744.png)
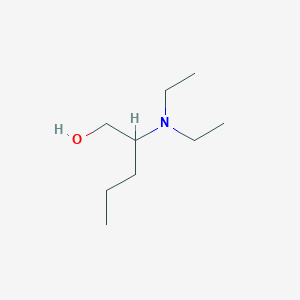
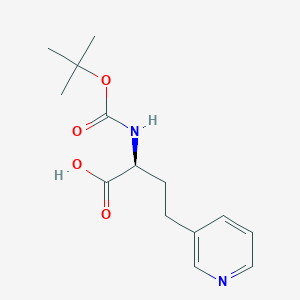
![5-bromo-3-(4-fluorophenyl)-2H-pyrazolo[3,4-c]pyridazine](/img/structure/B13103763.png)
